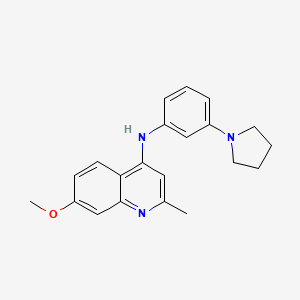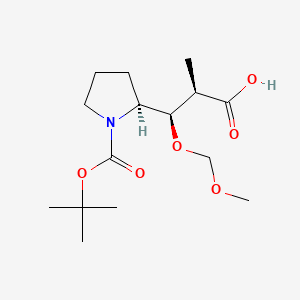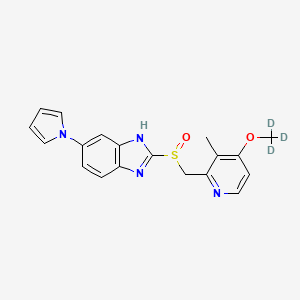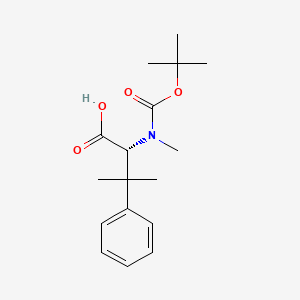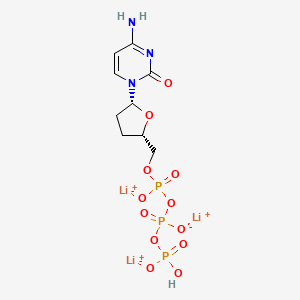
ddCTP (trilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is a nucleoside analog that is commonly used in scientific research. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is particularly significant in the field of molecular biology and virology due to its role as a chain-terminating inhibitor of DNA polymerase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) typically involves the phosphorylation of 2’,3’-dideoxycytidine. The process begins with the protection of the hydroxyl groups, followed by selective deprotection and phosphorylation.
Industrial Production Methods
Industrial production of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It acts as a substrate analog for DNA polymerase, leading to chain termination during DNA synthesis .
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) include DNA polymerase, reverse transcriptase, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.5) and at temperatures conducive to enzyme activity .
Major Products Formed
The major product formed from reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) is terminated DNA strands. This termination is due to the inability of the modified nucleotide to form the necessary phosphodiester bonds for chain elongation .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) has a wide range of applications in scientific research:
Molecular Biology: Used in DNA sequencing techniques, particularly Sanger sequencing, as a chain-terminating nucleotide
Virology: Acts as an inhibitor of reverse transcriptase in human immunodeficiency virus (HIV) research, making it valuable in the study of viral replication and antiviral drug development
Biochemistry: Employed in studies of DNA polymerase activity and the mechanisms of DNA synthesis
Pharmacology: Investigated for its potential use in antiviral therapies, particularly for HIV
Wirkmechanismus
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. It competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of HIV replication .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is part of a class of compounds known as dideoxynucleoside triphosphates (ddNTPs). Similar compounds include:
2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP): Another chain-terminating nucleotide used in DNA sequencing.
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP): Used in similar applications as ddCTP, particularly in sequencing and antiviral research.
2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP): Also used in DNA sequencing and as an antiviral agent.
What sets 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) apart is its specific incorporation into DNA strands and its effectiveness in terminating DNA synthesis, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C9H13Li3N3O12P3 |
|---|---|
Molekulargewicht |
469.0 g/mol |
IUPAC-Name |
trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1 |
InChI-Schlüssel |
RJTMIBUIHJOWRZ-WQPQHRBMSA-K |
Isomerische SMILES |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


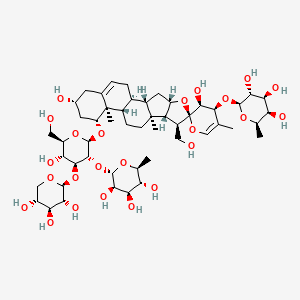
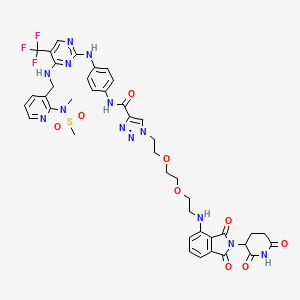
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
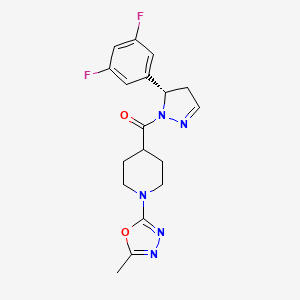

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
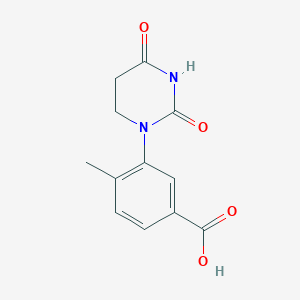
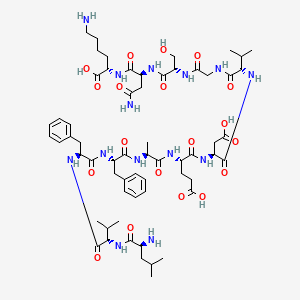
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
